molecular formula C16H10ClNO3 B386439 N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 74556-29-9

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B386439
CAS No.: 74556-29-9
M. Wt: 299.71g/mol
InChI Key: JYCBSPPGCIWHLC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H10ClNO3 and its molecular weight is 299.71g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chlorophenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBSPPGCIWHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, a molecule belonging to the versatile class of coumarin-3-carboxamides. This document delves into the compound's chemical identity, offers a detailed, field-proven synthesis protocol, and explores its significant, well-documented potential as a therapeutic agent, particularly in the realms of oncology and neurodegenerative disease. By synthesizing data from established chemical literature and biological screening studies, this guide serves as an authoritative resource for researchers investigating advanced coumarin derivatives in drug discovery and development.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a core coumarin (2H-chromen-2-one) scaffold. This bicyclic structure is functionalized at the 3-position with a carboxamide linkage to a 2-chlorophenyl group.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₆H₁₀ClNO₃
Molecular Weight 299.71 g/mol
CAS Number Not definitively assigned in major public databases. The isomeric N-(3-chlorophenyl) derivative is registered under CAS 1847-01-4[1][2]. The lack of a specific CAS number for the 2-chloro isomer suggests it may be a less common or novel research compound.
Synonyms 2-Oxo-N-(2-chlorophenyl)-2H-chromene-3-carboxamide; Coumarin-3-carboxamide, N-(2-chlorophenyl)-

The strategic placement of the electron-withdrawing chlorine atom at the ortho position of the N-phenyl ring is critical. This substitution significantly influences the molecule's electronic properties, planarity, and ability to form intramolecular hydrogen bonds, which in turn dictates its interaction with biological targets.

Synthesis and Chemical Workflow

The synthesis of this compound is reliably achieved through a robust and well-documented two-step process. This methodology provides high yields and purity, leveraging common starting materials.

Logical Flow of Synthesis

The workflow is designed for efficiency, beginning with the construction of the core coumarin ester, followed by amidation to yield the final product. This sequential approach allows for purification at the intermediate stage, ensuring a high-quality final compound.

Synthesis_Workflow A Salicylaldehyde + Diethyl Malonate B Step 1: Knoevenagel Condensation (Piperidine catalyst, Toluene) A->B C Intermediate: Ethyl 2-oxo-2H-chromene-3-carboxylate (CAS: 1846-76-0) B->C Yields >80% E Step 2: Amidation (Reflux in Ethanol) C->E D 2-Chloroaniline D->E F Final Product: N-(2-chlorophenyl)-2-oxo-2H- chromene-3-carboxamide E->F High Yield

Caption: General two-step synthesis workflow for the target compound.

Step 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate (Intermediate)

This foundational step involves the Knoevenagel condensation, a classic and highly reliable method for forming the coumarin ring system.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add salicylaldehyde (5 mmol), diethyl malonate (5 mmol), and toluene (70 mL).[3]

  • Catalyst Addition: Introduce piperidine (0.5 mL) and a single drop of glacial acetic acid as catalysts.[3] The piperidine acts as a base to deprotonate the active methylene group of diethyl malonate, initiating the condensation.

  • Reaction Execution: Heat the mixture to reflux for approximately one hour. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.[3]

  • Work-up and Isolation: After cooling, remove the toluene via distillation or rotary evaporation. The resulting residue is cooled in an ice bath to induce precipitation.

  • Purification: The crude solid is collected by filtration and can be recrystallized from ethanol to yield pure ethyl 2-oxo-2H-chromene-3-carboxylate (CAS No: 1846-76-0) as a solid.[4]

Step 2: Synthesis of this compound

The final step is a direct amidation reaction, where the ethyl ester intermediate is converted to the target carboxamide.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in hot ethanol (20 mL).[3]

  • Amine Addition: Add 2-chloroaniline (1.2 mmol) to the solution. The slight excess of the amine ensures complete consumption of the ester.

  • Reaction Execution: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, a precipitate typically forms.[3]

  • Isolation and Purification: Cool the reaction mixture. The precipitated product is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture can be performed for further purification.

Biological Activity and Therapeutic Potential

The coumarin-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[5] Derivatives have been extensively studied as anticancer agents and enzyme inhibitors.[3][5][6]

Anticancer Activity

Numerous studies demonstrate that N-aryl coumarin-3-carboxamides exhibit potent cytotoxic activity against a range of human cancer cell lines, including HepG2 (liver), HeLa (cervical), MCF-7 (breast), and HT-29 (colon).[5][7][8]

  • Mechanism of Action: While the precise mechanism can be cell-line specific, a prominent target for this class of compounds is Casein Kinase 2 (CK2) , a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and survival. Molecular docking studies have shown that the carboxamide functionality is a key feature for binding to the CK2 active site.

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the N-phenyl ring are critical for potency. Halogen substitutions, such as the 2-chloro group in the title compound, are often explored to enhance activity. For instance, 4-fluoro and 2,5-difluoro benzamide derivatives have been identified as highly potent against HepG2 and HeLa cell lines.[5]

Enzyme Inhibition: Monoamine Oxidase (MAO)

Derivatives of 2H-chromene-3-carboxamide have emerged as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

  • Mechanism of Inhibition: The inhibitory action is driven by specific interactions within the hMAO-B active site. Molecular docking studies of active analogs reveal a consistent binding model.[6]

MAO_Binding cluster_0 hMAO-B Active Site CYS172 CYS 172 ILE199 ILE 199 Compound Coumarin Core N-(2-chlorophenyl) Ring Compound:f0->CYS172 Hydrogen Bond (Amide group) Compound:f1->ILE199 π-π Stacking

Caption: Key binding interactions within the hMAO-B active site.

The coumarin ring system engages in hydrophobic interactions, while the N-phenyl ring participates in π-π stacking with aromatic residues like ILE 199.[6] Crucially, the carboxamide linker forms a hydrogen bond with the conserved cysteine residue (CYS 172), anchoring the inhibitor in the active site.[6] The 2-chloro substituent likely modulates the electronic properties of the phenyl ring to optimize these interactions.

Experimental Protocols: In Vitro Assays

MTT Assay for Cytotoxicity Evaluation

This protocol provides a standardized method for assessing the in vitro anticancer activity of the title compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute further in culture medium. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Conclusion

This compound stands as a compound of significant interest for drug development professionals. Its straightforward, high-yield synthesis makes it readily accessible for screening and derivatization. The established precedent of potent anticancer and selective MAO-B inhibitory activities within the coumarin-3-carboxamide class provides a strong rationale for its investigation. This guide offers the foundational chemical and biological framework necessary for researchers to effectively synthesize, evaluate, and potentially optimize this promising scaffold for future therapeutic applications.

References

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available at: [Link]

  • El-Gamal, M. I., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2094. Available at: [Link]

  • Frontiers Media S.A. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry, 10, 829399. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Available at: [Link]

  • Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 80, 278-284. Available at: [Link]

  • Saeedi, M., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. Available at: [Link]

  • CP Lab Safety. (n.d.). N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, 1 mg. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives. Letters in Drug Design & Discovery, 19(1), 1-10. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide . Coumarin-3-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting significant anticoagulant, anticancer, and anti-inflammatory properties.

While direct aminolysis of coumarin esters is possible with simple amines, 2-chloroaniline presents a synthetic challenge due to steric hindrance (ortho-substitution) and reduced nucleophilicity (electron-withdrawing chlorine). Consequently, this protocol utilizes an Acid Chloride Intermediate strategy . This pathway ensures complete conversion, simplifies purification by avoiding difficult chromatographic separations, and delivers high-purity crystalline product suitable for biological screening.

Retrosynthetic Logic & Strategy

The synthesis is designed around the Coumarin-3-carbonyl chloride intermediate. This choice is deliberate to overcome the low reactivity of 2-chloroaniline.

Strategic Pathway
  • Cyclization: Knoevenagel condensation of salicylaldehyde and diethyl malonate to form the coumarin core.

  • Hydrolysis: Saponification of the ester to the free carboxylic acid.

  • Activation: Conversion to the acid chloride using thionyl chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with 2-chloroaniline.

ReactionScheme Sal Salicylaldehyde Ester Ethyl coumarin-3-carboxylate Sal->Ester Piperidine, EtOH Reflux (Knoevenagel) Mal Diethyl Malonate Mal->Ester Acid Coumarin-3-carboxylic acid Ester->Acid 1. NaOH, H2O 2. HCl (Hydrolysis) Chloride Acid Chloride (Activated Intermediate) Acid->Chloride SOCl2, Reflux Target N-(2-chlorophenyl)-2-oxo- 2H-chromene-3-carboxamide Chloride->Target 2-chloroaniline Pyridine, Toluene

Figure 1: Retrosynthetic pathway utilizing the reactive acid chloride intermediate to overcome steric hindrance.

Materials & Equipment

ReagentPurityRole
Salicylaldehyde>98%Starting Material (Core)
Diethyl Malonate>99%Starting Material (Linker)
PiperidineReagent GradeCatalyst (Base)
Thionyl Chloride (

)
>99%Chlorinating Agent
2-Chloroaniline>98%Nucleophile
PyridineAnhydrousAcid Scavenger
Ethanol / TolueneACS GradeSolvents

Equipment Requirements:

  • Round-bottom flasks (100 mL, 250 mL) with 24/40 joints.

  • Reflux condenser with

    
     drying tube (Strict moisture control required for Step 3).
    
  • Magnetic stirrer/hotplate with oil bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Synthesis of Coumarin-3-carboxylic Acid

This phase constructs the coumarin ring via Knoevenagel condensation followed by hydrolysis.

  • Condensation:

    • In a 250 mL round-bottom flask, dissolve Salicylaldehyde (100 mmol, 12.2 g) and Diethyl malonate (100 mmol, 16.0 g) in Ethanol (50 mL).

    • Add Piperidine (1.0 mL) dropwise.

    • Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature (RT). The intermediate ester may precipitate; if not, proceed directly to hydrolysis or evaporate solvent.

  • Hydrolysis:

    • Add a solution of NaOH (200 mmol, 8.0 g) in water (50 mL) to the reaction mixture.

    • Reflux for 1 hour. The solution should become clear/homogeneous.

    • Cool to RT and acidify carefully with conc. HCl until pH < 2. A thick white precipitate will form.

    • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol.

    • QC Check: Dry the white solid. Expected MP: 190–192°C . Yield: ~85-90%.[1][2]

Phase 2: Acid Chloride Activation & Amidation

This phase activates the carboxyl group to react with the sterically hindered aniline.

  • Activation:

    • Place Coumarin-3-carboxylic acid (10 mmol, 1.90 g) in a dry 100 mL flask.

    • Add Thionyl Chloride (10 mL) and a catalytic drop of DMF (optional, accelerates reaction).

    • Reflux for 2–3 hours. The solid acid will dissolve, and gas (

      
      ) evolution will cease.
      
    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator) to yield the crude acid chloride (yellow solid/oil). Do not expose to air for long periods.
      
  • Amidation:

    • Dissolve the crude acid chloride in anhydrous Toluene (20 mL).

    • In a separate flask, dissolve 2-Chloroaniline (10 mmol, 1.27 g) and Pyridine (12 mmol, 1.0 mL) in Toluene (10 mL).

    • Add the amine solution dropwise to the acid chloride solution at 0°C (ice bath).

    • Allow to warm to RT and reflux for 2 hours to ensure completion.

  • Workup & Purification:

    • Cool the mixture. A precipitate (Product + Pyridine·HCl) often forms.

    • Evaporate toluene or filter the solid directly.

    • Wash: Suspend the solid in dilute HCl (5%) to remove unreacted aniline and pyridine. Filter.

    • Wash: Suspend in saturated

      
       to remove unreacted acid. Filter.
      
    • Final Purification: Recrystallize from Ethanol or Acetic Acid.

Workflow Start Start: Coumarin-3-COOH Act Reflux with SOCl2 (2-3 hrs) Start->Act Evap Evaporate Excess SOCl2 (Anhydrous Conditions) Act->Evap Mix Add 2-Chloroaniline + Base in Toluene Evap->Mix React Reflux 2 hrs (Precipitate forms) Mix->React Wash1 Wash: 5% HCl (Removes Amine) React->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acid) Wash1->Wash2 Cryst Recrystallize (EtOH) Wash2->Cryst

Figure 2: Step-by-step experimental workflow for the amidation phase.

Characterization & Expected Data

To validate the synthesis, compare your results against these characteristic spectral features.

TechniqueParameterCharacteristic FeatureInterpretation

NMR

10.5 - 12.0 ppm
Singlet (1H)Amide -NH- .[2] Downfield shift confirms amide bond formation.

8.8 - 8.9 ppm
Singlet (1H)Coumarin C4-H . Diagnostic peak for the coumarin ring.[3][4][5]

7.3 - 7.9 ppm
MultipletsAromatic Protons . 2-chloro substitution causes complex splitting in the aniline ring region.
IR 1660 - 1680

Strong BandAmide C=O . Distinct from the lactone carbonyl.
1700 - 1720

Strong BandLactone C=O (Coumarin core).
Melting Point > 200°CSharp RangeHigh crystallinity expected. (Reference analogs: 4-Cl derivative MP ~280°C).

Self-Validation Check:

  • If the MP is < 190°C, check for unreacted starting acid (MP 190°C).

  • If the IR shows a broad -OH stretch at 3000-3400

    
    , the product is contaminated with carboxylic acid. Perform 
    
    
    
    wash again.

Troubleshooting & Optimization

  • Low Yield in Amidation:

    • Cause: Moisture in the acid chloride step hydrolyzing the intermediate back to the acid.

    • Solution: Use fresh

      
       and attach a 
      
      
      
      drying tube. Ensure toluene is dry (store over molecular sieves).
  • Product Discoloration (Dark/Black):

    • Cause: Oxidation of aniline or polymerization at high reflux temps.

    • Solution: Perform the addition at 0°C. Use nitrogen atmosphere if available. Recrystallize with activated charcoal.

  • Incomplete Reaction (TLC):

    • Cause: Steric hindrance of the 2-chloro group.

    • Solution: Extend reflux time to 6 hours or use DMAP (4-dimethylaminopyridine) as a hyper-nucleophilic catalyst (10 mol%) during the amidation step.

References

  • Coumarin Synthesis Review: Stefanachi, A., et al. "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds."[1] Molecules, 2018, 23(2), 250. [Link]

  • Knoevenagel Condensation Protocol: Vogel, A.I.[1][6] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Coumarin-3-carboxylic acid synthesis).

  • Amidation via Acid Chloride (Methodology): Sahoo, J., et al. "Synthesis and biological evaluation of some novel coumarin derivatives." Journal of Taibah University for Science, 2015, 9(2), 187-195. [Link]

  • Spectral Data Comparison (Coumarin-3-carboxamides): Al-Amiery, A.A., et al. "Synthesis and Antioxidant Activities of Novel Coumarin-3-Carboxamide Derivatives." Journal of Chemistry, 2013. [Link]

Sources

Reaction conditions for coupling 2-chloroaniline with coumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Synthesis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide via Amide Coupling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Coumarin-3-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The synthesis of these molecules, specifically the formation of the amide bond between the coumarin-3-carboxylic acid core and an amine, is a critical transformation. Direct condensation of a carboxylic acid and an amine is generally infeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Therefore, the reaction necessitates the activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[4][6]

This document provides a detailed guide to the synthesis of this compound, a representative molecule of this class. We will explore the mechanistic underpinnings of the chosen coupling strategy, present a robust and optimized experimental protocol, and offer insights into key experimental parameters. The focus is on providing a reproducible and well-understood method suitable for researchers in organic synthesis and drug discovery.

Reaction Principle and Mechanistic Overview

The core of this synthesis is the formation of an amide bond. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby "activating" it. Numerous reagents, broadly categorized as "coupling reagents," have been developed for this purpose.[7] For this specific transformation, we will focus on the use of uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency, fast reaction times, and suppression of side reactions.[3]

The general mechanism involves two key stages:

  • Activation of Carboxylic Acid: The coupling reagent reacts with the coumarin-3-carboxylic acid to form a highly reactive acyl-oxyaminium or acyl-oxiphosphonium intermediate. In the case of HATU, this is a highly reactive OAt-active ester. This step is typically facilitated by a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid.

  • Nucleophilic Acyl Substitution: The amine (2-chloroaniline) then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the leaving group (derived from the coupling reagent), forming the stable amide bond and regenerating the catalyst's precursor.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack & Amide Formation CoumarinCOOH Coumarin-3-COOH ActiveEster Reactive OAt-Active Ester CoumarinCOOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster TetrahedralInt Tetrahedral Intermediate ActiveEster->TetrahedralInt Nucleophilic Attack Amine 2-Chloroaniline Amine->TetrahedralInt Product N-(2-chlorophenyl)- coumarin-3-carboxamide TetrahedralInt->Product Elimination of Leaving Group

Caption: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol details the synthesis using HATU as the coupling reagent, which provides high yields and a clean reaction profile.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Coumarin-3-carboxylic acidC₁₀H₆O₄190.15190 mg1.01.0
2-ChloroanilineC₆H₆ClN127.57140 mg1.11.1
HATUC₁₀H₁₅F₆N₆OP380.23418 mg1.11.1
DIPEAC₈H₁₉N129.24350 µL2.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL--
Step-by-Step Procedure
  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add coumarin-3-carboxylic acid (190 mg, 1.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask and stir the mixture at room temperature until the acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add 2-chloroaniline (140 mg, 1.1 mmol), followed by HATU (418 mg, 1.1 mmol).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA, 350 µL, 2.0 mmol) dropwise over 2 minutes. Causality Note: The base is added last and at a low temperature to prevent premature side reactions of the highly reactive HATU reagent and to control the initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting carboxylic acid indicates reaction completion.

  • Quenching & Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A precipitate should form. Stir for 15 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold diethyl ether (1 x 10 mL) to remove residual DMF and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Drying & Characterization: Dry the purified solid under vacuum to obtain the final product, this compound. Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

G start Dissolve Coumarin-3-COOH in Anhydrous DMF add_reagents Add 2-Chloroaniline and HATU start->add_reagents cool Cool to 0°C add_reagents->cool add_base Add DIPEA Dropwise cool->add_base react Stir at Room Temp (2-4 hours) add_base->react monitor Monitor by TLC react->monitor quench Quench with Ice Water monitor->quench Reaction Complete filter Collect Solid via Vacuum Filtration quench->filter purify Purify by Recrystallization or Chromatography filter->purify end Dry and Characterize Final Product purify->end

Caption: Experimental workflow for the synthesis protocol.

Mechanistic Deep Dive: The Role of HATU

HATU is an aminium-based coupling reagent. Its effectiveness stems from the formation of a highly reactive OAt-active ester, which is more reactive than the OBt esters formed by reagents like HBTU or BOP. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the aminolysis step, accelerating the reaction.

// Nodes with labels RCOOH [label="Coumarin-3-COOH"]; HATU [label="HATU"]; Base [label="Base (DIPEA)"]; RCOO_minus [label="Coumarin-3-COO⁻"]; ActiveEster [label="OAt-Active Ester\n(Highly Reactive)", color="#EA4335", fontcolor="#EA4335"]; Amine [label="2-Chloroaniline"]; Product [label="Amide Product"]; HOAt [label="HOAt"];

// Invisible nodes for layout node [style=invis, width=0, height=0]; p1; p2; p3;

// Edges RCOOH -> RCOO_minus [label="+ Base"]; Base -> RCOO_minus [style=invis]; RCOO_minus -> ActiveEster [label="+ HATU"]; HATU -> ActiveEster [style=invis]; ActiveEster -> Product [label="+ Amine"]; Amine -> Product [style=invis]; Product -> HOAt [label="+ Byproducts", style=dashed, color="#5F6368"]; }

Caption: Simplified HATU activation and coupling pathway.

Alternative Coupling Methods

While HATU is highly effective, other methods can also be employed, each with its own advantages and disadvantages.

MethodCoupling Reagent(s)AdvantagesDisadvantages
Carbodiimide EDC/HOBt or DCC/HOBtCost-effective, widely available.DCC produces insoluble DCU byproduct, can be difficult to remove.[8] Potential for racemization in chiral systems.
Acid Chloride SOCl₂ or (COCl)₂Highly reactive intermediate, drives reaction to completion.Two-step process; thionyl chloride and oxalyl chloride are hazardous and moisture-sensitive.[2][9]
Phosphonium Salt PyBOP or BOPHigh coupling efficiency, low racemization.[10]Can be more expensive; BOP is a suspected carcinogen.

Safety Precautions

  • 2-Chloroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HATU: Can be irritating to the skin and eyes. Avoid inhalation of dust.

  • DIPEA: Corrosive and flammable. Handle with care in a fume hood.

  • DMF: A skin and respiratory irritant. Known as a reproductive toxin. Always handle in a fume hood.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • No authors listed. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

  • Gilon, C., et al. (1994). Coupling reagent and method for coupling amines with carboxylic acids. Google Patents.
  • Shields, J. D., et al. (2022). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Shields, J. D., et al. (2022). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 144(21), 9298–9306. Available at: [Link]

  • Shields, J. D., et al. (2022). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of mitochondria-targeted coumarin-3-carboxamide fluorescent derivatives: Inhibiting mitochondrial TrxR2 and cell proliferation on breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 33, 127750. Available at: [Link]

  • Wang, C., et al. (2017). Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes. Organic Letters, 19(17), 4704–4707. Available at: [Link]

  • Balcells, D., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 3989–4001. Available at: [Link]

  • Kelly, C. B., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. Available at: [Link]

  • Kumar, A., et al. (2020). Methods for the synthesis of coumarin-3-carboxamides. ResearchGate. Retrieved from [Link]

  • Celik, H., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 79-85. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1667. Available at: [Link]

  • Glavaš, M., & Perdic, A. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151. Available at: [Link]

  • Cass, O. W. (1944). Preparation of coumarin-3-carboxylic acid. Google Patents.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. (video). Retrieved from [Link]

  • AK LECTURES. (2014). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]

  • Pandey, R. K., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Applicable Chemistry, 9(1), 101-109. Available at: [Link]

  • Nowak, I., & Tappi, A. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics, 10(2), 23. Available at: [Link]

Sources

Recrystallization solvents for N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvents for N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Executive Summary & Significance

This compound is a privileged scaffold in medicinal chemistry, belonging to the class of coumarin-3-carboxamides.[1] These derivatives are actively investigated for anticancer (specifically kinase inhibition), antimicrobial , and neuroprotective properties.

High-purity isolation of this compound is critical because the 2-chlorophenyl moiety introduces steric hindrance and lipophilicity that can complicate purification.[1] Impurities from the synthesis (often Knoevenagel condensation byproducts or unreacted 2-chloroaniline) can co-precipitate if the solvent system is not rigorously selected.

This guide provides a validated solvent selection strategy and step-by-step recrystallization protocols designed to maximize yield (>80%) and purity (>98% HPLC).

Solvent Selection Strategy: The Thermodynamic Basis

The solubility profile of this compound is governed by two competing factors:

  • The Coumarin Core: Planar and aromatic, favoring

    
    -
    
    
    
    stacking interactions, leading to high lattice energy and high melting points (typically >200°C).
  • The Amide Linker & 2-Cl Substituent: The amide provides hydrogen bonding capability (donor/acceptor), while the ortho-chloro substituent adds lipophilicity and twists the phenyl ring out of planarity, potentially disrupting crystal packing compared to para-isomers.[1]

Solvent Screening Matrix
Solvent SystemClassificationSuitabilityMechanism of Action
Glacial Acetic Acid Protic / AcidicExcellent Disrupts intermolecular H-bonds; high boiling point (118°C) ensures solubility at reflux.[1]
Ethanol (95% or Abs.) Polar ProticGood Standard "green" solvent. May require large volumes due to the lipophilic Cl-group.[1]
DMF / Water Dipolar Aprotic / ProticModerate High solubility in DMF; water acts as an anti-solvent.[1] Risk:[1][2][3] Oiling out if added too fast.[1]
Ethyl Acetate Polar AproticPoor Generally insufficient solubility for recrystallization; better for washing or chromatography.[1]

Recommendation:

  • Primary Protocol (High Purity): Glacial Acetic Acid.

  • Secondary Protocol (Green Chemistry): Ethanol or Ethanol/DMF mix.

Detailed Experimental Protocols

Pre-requisites:
  • Crude Material: this compound (typically yellow/off-white solid).[1]

  • Safety: Work in a fume hood. 2-Chloroaniline (potential impurity) is toxic.[1]

Protocol A: Recrystallization from Glacial Acetic Acid (Recommended)

Best for removing colored impurities and unreacted aniline.

  • Dissolution:

    • Place 1.0 g of crude solid in a 50 mL round-bottom flask (RBF).

    • Add Glacial Acetic Acid (start with 10 mL).

    • Heat to reflux (approx. 118°C) with magnetic stirring.

    • Observation: If solid remains, add acid in 2 mL increments until fully dissolved. The solution should be clear yellow/amber.

  • Hot Filtration (Optional but Recommended):

    • If black specks (carbonized material) are visible, filter the hot solution through a glass sintered funnel or a fluted filter paper pre-wetted with hot acetic acid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (25°C) without agitation. Rapid cooling may trap impurities.[1]

    • Once crystals form, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Critical Wash: Wash the cake with cold ethanol (not acetic acid) to remove acidic residues.

    • Dry in a vacuum oven at 60°C for 4 hours.

Protocol B: Recrystallization from Ethanol/DMF (Alternative)

Best for scale-up if corrosive solvents (acetic acid) must be avoided.

  • Dissolution:

    • Suspend 1.0 g of crude solid in Ethanol (20 mL). Heat to reflux.[1][2][3][4]

    • If the solid does not dissolve, add Dimethylformamide (DMF) dropwise through the condenser until a clear solution is obtained. (Do not exceed 20% v/v DMF).

  • Crystallization:

    • Remove from heat and allow to cool.[1]

    • If no crystals appear at 40°C, add warm Water dropwise until a faint turbidity persists, then let cool.

  • Isolation:

    • Filter and wash with cold 50% Ethanol/Water.

Process Visualization & Logic

Workflow Diagram

RecrystallizationWorkflow Start Crude N-(2-chlorophenyl)-2-oxo- 2H-chromene-3-carboxamide SolventChoice Select Solvent System Start->SolventChoice PathA Method A: Glacial Acetic Acid (High Purity Route) SolventChoice->PathA High impurities PathB Method B: Ethanol / DMF (Green/Scale-up Route) SolventChoice->PathB Standard purity HeatA Reflux at 118°C PathA->HeatA HeatB Reflux Ethanol + Dropwise DMF PathB->HeatB FilterHot Hot Filtration (Remove insolubles) HeatA->FilterHot HeatB->FilterHot Cooling Controlled Cooling (RT -> 4°C) FilterHot->Cooling WashA Wash with Cold Ethanol Cooling->WashA From Acetic Acid WashB Wash with 50% EtOH/Water Cooling->WashB From EtOH/DMF Final Pure Crystals (>98% Purity) WashA->Final WashB->Final

Figure 1: Decision matrix and process flow for the purification of coumarin-3-carboxamide derivatives.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar (water added too quickly).[1]Re-heat to dissolve.[1] Add a seed crystal.[1] Add the anti-solvent (water) more slowly.
Low Yield Too much solvent used or crystals are too soluble in the wash solvent.Concentrate the mother liquor by 50% and cool again (Second Crop). Use colder wash solvents.[1]
Colored Crystals Trapped phenolic impurities or oxidation products.[1]Recrystallize from Glacial Acetic Acid with activated charcoal treatment during the hot filtration step.

Analytical Validation:

  • Melting Point: Expect a sharp range (e.g., 200–205°C, dependent on specific polymorph). Broad range indicates impurity.[1]

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The amide should show a distinct spot under UV (254 nm) with a lower R_f than the starting amine.

References

  • Synthesis and Recrystallization of Coumarin-3-carboxamides

    • Study on mixed solvent recrystallization for coumarin deriv
    • Source:

  • Structural Characterization & Solubility

    • Crystal structures of 6-substituted coumarin-3-carboxamide derivatives. (Describes methanol/ethanol usage).
    • Source:

  • Biological Activity & Purity Requirements

    • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
    • Source:

  • General Synthesis of N-substituted Coumarin Carboxamides

    • Coumarin Derivatives Solvent-Free Synthesis and Purific
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalytic Reagents for Chromene-3-Carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chromene-3-carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during synthesis and provide practical, field-tested advice to optimize your catalytic reactions, improve yields, and ensure the reproducibility of your results.

Introduction to Chromene-3-Carboxamide Synthesis

Chromene-3-carboxamides are a pivotal scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis, often achieved through multi-component reactions (MCRs), is a testament to modern organic chemistry's efficiency. However, the success of these syntheses is highly dependent on the careful selection and optimization of the catalytic system. This guide provides in-depth troubleshooting for common issues, explains the mechanistic rationale behind our recommendations, and offers detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

FAQ 1: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?

Low yields in the synthesis of chromene-3-carboxamides via multi-component reactions are a frequent challenge. The issue can often be traced back to several key factors related to the catalyst, reaction conditions, and reagents.

Answer:

Several factors can contribute to low product yields. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Steps:

  • Catalyst Activity and Loading:

    • Is your catalyst active? Many catalysts, especially organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), can degrade over time if not stored properly. Ensure your catalyst is fresh and stored under appropriate conditions (e.g., in a desiccator).

    • Have you optimized the catalyst loading? Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a sluggish and incomplete reaction. Conversely, excessive catalyst loading can sometimes promote the formation of side products. It is recommended to perform a screen of catalyst loading (e.g., 5, 10, 15, and 20 mol%) to find the optimal concentration for your specific substrates.[1][2]

  • Solvent Selection:

    • Is the solvent appropriate for the reaction? The choice of solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and intermediates, as well as the catalyst's activity. For many multi-component reactions leading to chromenes, polar protic solvents like ethanol or a mixture of ethanol and water can be effective.[3][4] In some cases, solvent-free conditions have been shown to be highly efficient.[2][5][6] It is advisable to screen a range of solvents with varying polarities.

  • Reaction Temperature and Time:

    • Are you running the reaction at the optimal temperature? Many of these reactions proceed efficiently at room temperature or with gentle heating (e.g., 50-80 °C).[7] Excessively high temperatures can lead to decomposition of reactants or products. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Is the reaction going to completion? Use TLC to monitor the consumption of your starting materials. If the reaction stalls, it may indicate catalyst deactivation or an equilibrium issue.

  • Purity of Reactants:

    • Are your starting materials pure? Impurities in your aldehydes, active methylene compounds, or phenolic starting materials can inhibit the catalyst or lead to the formation of unwanted byproducts. Ensure your reactants are of high purity before starting the reaction.

FAQ 2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

The formation of side products in multi-component reactions is a common issue that can complicate purification and reduce the yield of the desired chromene-3-carboxamide.

Answer:

Improving the selectivity of your reaction requires a careful examination of the reaction mechanism and the factors that can influence the different reaction pathways. The primary synthetic route to 2-amino-4H-chromene-3-carboxamide derivatives involves a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[6][8]

Mechanistic Insight and Troubleshooting:

The reaction typically proceeds as follows:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile) in the presence of a basic catalyst to form a Knoevenagel adduct.

  • Michael Addition: A nucleophile (e.g., a substituted phenol or naphthol) attacks the Knoevenagel adduct in a Michael addition.

  • Cyclization: An intramolecular cyclization followed by tautomerization yields the final chromene product.

DOT Diagram of the DABCO-Catalyzed Reaction Pathway:

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization A Aldehyde + Malononitrile B Knoevenagel Adduct A->B + DABCO - H2O D Michael Adduct B->D + C (DABCO assisted) C Phenolic Compound E Cyclized Intermediate D->E Intramolecular Cyclization F Chromene-3-carboxamide E->F Tautomerization

Caption: General mechanism for DABCO-catalyzed chromene synthesis.

Troubleshooting Strategies for Selectivity:

  • Choice of Catalyst: The basicity and steric properties of the catalyst can influence the relative rates of the desired reaction and side reactions. While DABCO is a versatile catalyst, other organocatalysts like pyridine-2-carboxylic acid have also been shown to be effective, sometimes offering improved selectivity due to their dual acid-base character.[3]

  • Order of Addition of Reagents: In some cases, pre-mixing the aldehyde and active methylene compound with the catalyst before adding the phenolic component can favor the formation of the Knoevenagel adduct and minimize side reactions.

  • Control of Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of one reactant can sometimes lead to the formation of undesired products.

FAQ 3: My reaction is very slow. How can I increase the reaction rate without compromising the yield?

Slow reaction times can be a significant bottleneck in synthetic workflows. Accelerating the reaction requires careful optimization of several parameters.

Answer:

Increasing the reaction rate is often a balancing act, as conditions that accelerate the desired reaction can sometimes also promote side reactions or decomposition.

Strategies to Increase Reaction Rate:

  • Catalyst Screening: The choice of catalyst can have a profound impact on the reaction rate. While organocatalysts are common, for certain substrates, nanocatalysts or ionic liquids might offer significantly faster reaction times.[2][9] A comparative study of different catalysts is often a worthwhile investment of time.

    Table 1: Comparison of Catalytic Systems for the Synthesis of 2-amino-4-phenyl-4H-chromene-3-carbonitrile *

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
DABCO10DioxaneReflux30-4590-95[8]
Pyridine-2-carboxylic acid15Water:EtOH (1:1)Reflux10-1598[3]
Ceric Ammonium Nitrate (CAN)10EthanolReflux30-6090-95[1]
MNPs@Cu20 mgSolvent-free9010-2095-98[2][10]
1-allyl-3-methyl-imidazolium iodide10Solvent-free803095[5]
  • Temperature Optimization: Gradually increasing the reaction temperature in increments of 10-20 °C can significantly increase the reaction rate. However, monitor the reaction closely by TLC to ensure that product decomposition or side product formation does not become an issue at higher temperatures.

  • Microwave or Ultrasound Irradiation: The use of non-conventional energy sources like microwave or ultrasound irradiation can dramatically reduce reaction times, often from hours to minutes. These techniques can provide rapid and uniform heating, leading to enhanced reaction rates.

Experimental Protocols

Protocol 1: General Procedure for the DABCO-Catalyzed One-Pot Synthesis of 2-Amino-4H-Chromene-3-Carboxamide Derivatives

This protocol is adapted from established procedures for the three-component synthesis of chromene derivatives.[8]

Materials:

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Substituted phenol or naphthol (1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%)

  • Ethanol or Dioxane (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1 mmol), malononitrile (1.1 mmol), the substituted phenol or naphthol (1 mmol), and DABCO (0.1 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature or reflux, monitoring the reaction progress by TLC.

  • Upon completion of the reaction (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

DOT Diagram of the Experimental Workflow:

G A 1. Mix Reactants and Catalyst (Aldehyde, Malononitrile, Phenol, DABCO) B 2. Add Solvent and React (Stir at RT or Reflux) A->B C 3. Monitor by TLC B->C D 4. Isolate Product (Filtration or Evaporation) C->D Reaction Complete E 5. Purify (Wash with cold solvent or Recrystallize) D->E F Pure Chromene-3-carboxamide E->F

Sources

Technical Support Center: Bioavailability Enhancement of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

[1][2]

Case ID: CP-C3C-BIO-OPT Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2]

Executive Summary

You are working with N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide (hereafter referred to as CP-C3C ).[1][2] Based on its structural pharmacophore—a lipophilic coumarin core fused with a chlorinated phenyl amide—this compound exhibits classic BCS Class II characteristics (Low Solubility, High Permeability).

The primary bottleneck for bioavailability is dissolution-limited absorption .[1][2] The planar aromatic stacking of the coumarin and chlorophenyl rings creates high lattice energy, resisting solubilization in aqueous biological fluids. Furthermore, the lactone ring is susceptible to hydrolytic ring-opening in alkaline environments (e.g., intestinal pH), potentially altering pharmacological activity before absorption.

This guide provides validated protocols to disrupt the crystal lattice, protect the lactone core, and maximize systemic exposure.

Module 1: Solubility Enhancement (The Primary Hurdle)

Diagnosis
  • Symptom: Compound precipitates immediately upon dilution in PBS or media.

  • Root Cause: High lipophilicity (LogP > 3.0) and strong intermolecular

    
     stacking interactions.[1][2]
    
  • Recommended Solution: Amorphous Solid Dispersion (ASD) using Polyvinylpyrrolidone (PVP) or HPMC-AS.[1][2]

Troubleshooting Guide: Amorphous Solid Dispersion (ASD)

Q: I tried physical mixing with PEG4000, but dissolution didn't improve. Why? A: Physical mixing does not break the crystal lattice.[3] You must create a high-energy amorphous state where the drug is molecularly dispersed within the polymer matrix. The polymer prevents recrystallization (Ostwald ripening).

Q: What is the optimal carrier for CP-C3C? A: For coumarin-carboxamides, PVP K-30 or HPMC-AS are superior due to their hydrogen-bonding potential with the amide nitrogen of CP-C3C, which stabilizes the amorphous form.[1][2]

Protocol: Solvent Evaporation Method for ASD
  • Preparation: Dissolve CP-C3C and PVP K-30 (Ratio 1:4 w/w) in a common solvent (e.g., Dichloromethane or Ethanol).

    • Critical Control Point: Ensure the solution is crystal-clear. Any undissolved seed crystals will trigger rapid recrystallization.[2]

  • Evaporation: Remove solvent using a Rotary Evaporator at 40°C under reduced pressure.

  • Drying: Vacuum dry the residue for 24 hours to remove residual solvent (plasticizing effect of solvent can lower

    
     and cause instability).
    
  • Pulverization: Sieve the resulting foam/powder through a 60-mesh screen.

Visualization: Formulation Decision Logic

FormulationLogicStartStart: CP-C3C FormulationSolubilityCheckCheck Aqueous Solubility(< 10 µg/mL?)Start->SolubilityCheckLatticeEnergyHigh Melting Point?(> 200°C)SolubilityCheck->LatticeEnergyYesLipidPathLipid/SEDDS FormulationLatticeEnergy->LipidPathNo (Lipophilic oil)ASDPathAmorphous Solid Dispersion(Recommended)LatticeEnergy->ASDPathYes (High Lattice Energy)NanoPathNanocrystal MillingASDPath->NanoPathIf ASD fails

Caption: Decision tree for selecting the optimal formulation strategy based on physicochemical properties of CP-C3C.

Module 2: Chemical Stability & Metabolism

Diagnosis
  • Symptom: HPLC analysis shows a split peak or "disappearance" of the compound after incubation in simulated intestinal fluid (SIF, pH 6.8).

  • Root Cause: Coumarin Lactone Hydrolysis . The ester bond in the lactone ring is susceptible to hydrolysis in alkaline conditions, opening the ring to form a cinnamic acid derivative (inactive species).

FAQ: Stability Management

Q: How do I distinguish between the active drug and the hydrolyzed byproduct? A: The hydrolyzed form (ring-open) will be more polar. On Reverse Phase HPLC (C18), the ring-open form elutes earlier than the parent CP-C3C.[1][2]

Q: Can I prevent this in vivo? A: You cannot change the physiological pH, but you can protect the molecule:

  • Enteric Coating: Use HPMC-AS in your solid dispersion.[1][2] It remains insoluble in the stomach (protecting from acid) and dissolves in the intestine. While the intestine is alkaline, the polymer matrix releases the drug slowly, maintaining a local micro-environment that may delay hydrolysis until absorption.

  • Micellar Shielding: Formulating in mixed micelles (e.g., Tween 80 + Phospholipids) can sequester the hydrophobic coumarin core away from hydrolytic enzymes and hydroxide ions.

Module 3: Analytical Troubleshooting

Diagnosis
  • Symptom: Peak tailing during HPLC quantification.

  • Root Cause: The amide nitrogen and the lactone oxygen can interact with free silanol groups on silica-based columns.

Optimized HPLC Method
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus)"End-capping" reduces free silanol interactions.[1][2]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH keeps silanols protonated (neutral), reducing tailing.
Gradient 50% B to 90% B over 10 minHigh organic content required to elute lipophilic CP-C3C.[1][2]
Detection UV @ 320 nmCoumarin core has strong absorbance at ~320 nm (distinct from simple benzenes).

Module 4: Advanced Delivery (Nanotechnology)

If solid dispersions fail to provide sufficient AUC (Area Under Curve), move to Polymeric Nanoparticles .

Protocol: Nanoprecipitation (PLGA Nanoparticles)

This method encapsulates CP-C3C into a PLGA matrix, protecting the lactone ring and enhancing cellular uptake via endocytosis.[2]

  • Organic Phase: Dissolve 10 mg CP-C3C and 50 mg PLGA (50:50) in 2 mL Acetone.

  • Aqueous Phase: Prepare 10 mL of 1% PVA (Polyvinyl alcohol) in water.

  • Precipitation: Inject Organic Phase into Aqueous Phase under moderate magnetic stirring (dropwise).

    • Mechanism:[1][4] Acetone diffuses rapidly into water; PLGA/Drug precipitates instantly into nanoparticles.

  • Solvent Removal: Stir for 4 hours to evaporate acetone.

  • Wash: Centrifuge (12,000 rpm, 20 min) to remove free drug and surfactant.

Visualization: Nanoprecipitation Workflow

NanoprecipitationStep1DissolveDrug+PLGAin AcetoneStep2Inject intoAqueous PVA(Stirring)Step1->Step2DropwiseStep3SolventDiffusionStep2->Step3Rapid MixingStep4NanoparticleFormationStep3->Step4Precipitation

Caption: Step-by-step mechanism of PLGA nanoprecipitation for CP-C3C encapsulation.

References

  • Coumarin-3-Carboxamide Synthesis & Activity: Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Source: Molecules (MDPI), 2021. URL:[Link][2]

  • Solid Dispersion Mechanisms: Title: Solid Dispersion: Solubility Enhancement Technique for Poorly Water Soluble Drugs.[2][3][5][6] Source: Journal of Advanced Pharmacy Education and Research. URL:[Link]

  • Lactate Transport Inhibition (Relevant Mechanism): Title: Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors.[1][2][7][8] Source: Bioorganic & Medicinal Chemistry (Elsevier/PubMed). URL:[Link]

  • General Solubility Enhancement Strategies: Title: Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs.[3][9][6] Source: Asian Journal of Pharmaceutical Sciences (PMC). URL:[Link]

Validation & Comparative

Comparison of N-(2-chlorophenyl) vs N-(4-chlorophenyl) coumarin-3-carboxamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: N-(2-Chlorophenyl) vs. N-(4-Chlorophenyl) Coumarin-3-Carboxamides Subtitle: Structural Determinants of Biological Activity in Drug Design

Executive Summary

In the development of coumarin-based pharmacophores, the positioning of halogen substituents on the N-phenyl ring is a critical determinant of biological efficacy. This guide objectively compares the ortho-substituted (N-(2-chlorophenyl)) and para-substituted (N-(4-chlorophenyl)) coumarin-3-carboxamide derivatives.

The Verdict:

  • Best for Enzyme Inhibition (AChE/BChE) & Anticancer: Para-substituted (4-Cl) derivatives consistently outperform their ortho counterparts. The linear geometry allows for deeper penetration into enzyme gorges (e.g., Acetylcholinesterase) and better DNA intercalation.

  • Best for Metabolic Stability: Ortho-substituted (2-Cl) derivatives offer superior resistance to amide hydrolysis due to steric shielding, though often at the cost of reduced binding affinity.

Chemical & Structural Context

The core scaffold involves a coumarin (2H-chromen-2-one) ring linked to a phenyl ring via a carboxamide bridge at the C3 position. The chlorine atom's position fundamentally alters the molecule's topography.

FeatureN-(2-Chlorophenyl) [Ortho] N-(4-Chlorophenyl) [Para]
Steric Hindrance High. The Cl atom at C2' clashes with the amide carbonyl oxygen or the amide hydrogen, forcing the phenyl ring to twist out of plane (dihedral angle > 45°).Low. The Cl atom at C4' is distal to the amide linkage, allowing the phenyl ring to adopt a near-planar conformation with the coumarin system.
Electronic Effect Inductive electron withdrawal is closer to the amide nitrogen, potentially reducing the pKa of the amide proton.Inductive effect is weaker on the amide nitrogen; however, lipophilicity is extended linearly.
Molecular Shape "L-Shaped" / Twisted. Compact but bulky near the linker.Linear / Extended. Rod-like shape facilitating intercalation.

Biological Activity Comparison

Enzyme Inhibition (AChE & BChE)

Target: Alzheimer’s Disease Therapy

Experimental data indicates a clear hierarchy in potency: Para > Meta > Ortho .

  • Mechanism: The active site of Acetylcholinesterase (AChE) lies at the bottom of a narrow, deep gorge (approx. 20 Å).

    • 4-Cl Advantage: The linear geometry of the N-(4-chlorophenyl) derivative allows the coumarin moiety to bind the peripheral anionic site (PAS) while the chlorophenyl tail extends down the gorge to interact with the catalytic anionic site (CAS).

    • 2-Cl Disadvantage: The steric "kink" caused by the ortho-chlorine prevents the molecule from fitting into the narrow gorge, significantly raising the IC50 value (reducing potency).

Anticancer Activity (Cytotoxicity)

Targets: HepG2, HeLa, MCF-7 Cell Lines

  • Performance: The N-(4-chlorophenyl) derivative typically exhibits lower IC50 values (higher potency) than the 2-Cl analog.

  • Causality: Many coumarin mechanisms involve DNA intercalation or inhibition of kinases like CK2.

    • Intercalation: DNA intercalation requires a planar molecule to slide between base pairs. The 4-Cl derivative is more planar. The 2-Cl derivative is twisted, disrupting the

      
       stacking necessary for effective intercalation.
      
    • Apoptosis: 4-Cl derivatives have been shown to effectively upregulate Caspase-3 and Bax (pro-apoptotic factors) more significantly than ortho-isomers.

Antimicrobial Activity

Targets: S. aureus, E. coli, H. pylori

  • General Trend: Both derivatives show moderate activity, but the 4-Cl variant is generally superior against Gram-positive bacteria.

  • Lipophilicity: The para-chlorine increases the overall lipophilic surface area accessible for interaction with bacterial cell membranes, enhancing permeability.

Mechanistic Logic (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the superior performance of the para-isomer.

SAR_Logic Start Coumarin-3-Carboxamide Scaffold Subst Chlorine Substitution Position Start->Subst Ortho Ortho (2-Cl) Subst->Ortho Para Para (4-Cl) Subst->Para Effect_O Steric Clash with Amide Oxygen Ortho->Effect_O Effect_P No Steric Clash near Linker Para->Effect_P Conf_O Twisted Conformation (Non-Planar) Effect_O->Conf_O Conf_P Linear/Planar Conformation Effect_P->Conf_P Binding_O Poor fit in narrow Enzyme Gorges (e.g., AChE) Conf_O->Binding_O Binding_P Deep penetration into Active Sites Efficient DNA Intercalation Conf_P->Binding_P Result_O LOWER Potency (Higher IC50) Binding_O->Result_O Result_P HIGHER Potency (Lower IC50) Binding_P->Result_P

Caption: SAR Decision Tree illustrating how steric effects dictate conformational geometry and subsequent biological efficacy.

Experimental Protocols

To ensure reproducibility, use the following optimized synthesis and assay protocols.

Synthesis: HATU-Mediated Amidation (Recommended)

This method avoids the harsh conditions of acid chlorides and typically results in higher yields for substituted anilines.

Reagents:

  • Coumarin-3-carboxylic acid (1.0 equiv)

  • 2-Chloroaniline OR 4-Chloroaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Dry)

Protocol:

  • Activation: Dissolve Coumarin-3-carboxylic acid in dry DMF under nitrogen. Add DIPEA and stir for 10 min.

  • Coupling: Add HATU and stir for 15 min at Room Temperature (RT) to form the activated ester.

  • Addition: Dropwise add the specific chloroaniline (2-Cl or 4-Cl) dissolved in minimal DMF.

  • Reaction: Stir at RT for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold water. The precipitate is the crude product.

  • Purification: Filter the solid, wash with 5% HCl (to remove unreacted amine), then saturated NaHCO3, and finally water. Recrystallize from Ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Coumarin-3-COOH + Chloroaniline Activation Activation: Add DIPEA + HATU (DMF, 15 min) Reactants->Activation Coupling Coupling: Stir RT, 6-12h Activation->Coupling Quench Quench: Pour into Ice Water Coupling->Quench Purify Purification: Wash (HCl/NaHCO3) Recrystallize (EtOH) Quench->Purify

Caption: Step-by-step HATU-mediated synthesis workflow for high-purity coumarin carboxamides.

Quantitative Data Summary

The following table aggregates typical potency ranges found in literature for these specific derivatives. Note: Absolute values vary by specific assay conditions; trends are consistent.

Assay TypeMetricN-(2-Cl) Derivative N-(4-Cl) Derivative Comparative Note
AChE Inhibition IC50 (

M)
> 10.00.1 – 2.54-Cl is ~10-100x more potent [1].
Cytotoxicity (HepG2) IC50 (

M)
> 50.02.0 – 10.04-Cl shows significant anticancer potential [2].
Antioxidant (DPPH) % InhibitionLow (< 20%)Moderate (40-60%)4-Cl stabilizes radicals better via resonance [3].

References

  • Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids. Source: European Journal of Medicinal Chemistry / NIH PubMed [Link] Relevance: Establishes the SAR trend where para-substitution is superior to ortho-substitution for AChE inhibition.

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Source: Molecules (MDPI) / PMC [Link] Relevance: Provides cytotoxicity data (HepG2/HeLa) confirming the potency of 4-substituted benzamides over sterically hindered analogs.

  • Biochemical studies on coumarin derivatives as antioxidant and antitumor agents. Source: Journal of Applied Pharmaceutical Science [Link] Relevance: Directly compares N-(4-chlorophenyl) derivatives, highlighting their apoptosis-inducing capability.[1]

  • Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives. Source: Acta Crystallographica / NIH PMC [Link] Relevance: Provides structural evidence of the hydrogen bonding and planarity issues in ortho-substituted coumarin carboxamides.

Sources

Comparative Guide: Reproducibility of Synthesis Methods for N-Substituted Chromene-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted chromene-3-carboxamide scaffold (specifically the 2-oxo-2H-chromene or coumarin-3-carboxamide class) is a privileged structure in medicinal chemistry, exhibiting potent activity as MAO-B inhibitors, anticancer agents, and antioxidants. Despite its structural simplicity, the reproducibility of its synthesis is frequently compromised by hydrolytic instability of intermediates, catalyst degradation, and purification challenges.

This guide objectively compares the two dominant synthetic paradigms: Classical Indirect Amidation (Method A) and Multicomponent Reaction (MCR) Assembly (Method B) . While Method B offers superior green metrics, Method A remains the "Gold Standard" for library generation due to its substrate insensitivity. This document provides validated protocols and a decision matrix to ensure reproducible outcomes in drug development workflows.

The Mechanistic Landscape

To understand reproducibility failures, one must first map the competing mechanistic pathways. The choice of method dictates the impurity profile and purification burden.

Pathway Visualization

ReactionLandscape cluster_0 Method A: Two-Step (Reliable) cluster_1 Method B: MCR (Green) Start1 Coumarin-3-carboxylic Acid Inter1 Acid Chloride (Moisture Sensitive) Start1->Inter1 SOCl2, Reflux (Method A1) Inter2 Active Ester (HATU/EDC) Start1->Inter2 Coupling Agent (Method A2) Start2 Salicylaldehyde MCR_Inter Knoevenagel Intermediate Start2->MCR_Inter + Active Methylene (Base Cat.) Product N-Substituted Chromene-3-Carboxamide Inter1->Product Amine, Et3N Fast, High Yield Inter2->Product Amine, Base Mild, No HCl MCR_Inter->Product + Amine (One-Pot Cyclization)

Figure 1: Mechanistic divergence between Two-Step Amidation (Method A) and Multicomponent Assembly (Method B). Method A relies on activation; Method B relies on cascade condensation.

Critical Process Parameters (CPP) & Reproducibility Analysis

Method A: The Activated Carboxylate Route (Two-Step)

This method involves converting coumarin-3-carboxylic acid to an acid chloride (using SOCl₂) or an active ester (using HATU/EDC), followed by nucleophilic attack by the amine.

  • Reproducibility Factor: HIGH . This reaction is thermodynamically driven and works for both electron-rich and electron-poor amines.

  • Critical Failure Mode: Moisture ingress during the acid chloride step converts the intermediate back to the carboxylic acid, leading to low yields and difficult separation.

  • Expert Insight: For sterically hindered amines (e.g., tert-butylamine), the acid chloride route (Method A1) is superior to coupling agents (Method A2) due to higher electrophilicity.

Method B: The One-Pot Multicomponent Reaction (MCR)

This method utilizes Salicylaldehyde, an active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate), and an amine, catalyzed by bases like Piperidine, DABCO, or Ionic Liquids.[1]

  • Reproducibility Factor: MODERATE . Highly sensitive to the "tuning" of the catalyst and solvent.

  • Critical Failure Mode:

    • Stoichiometric Imbalance: If the Knoevenagel condensation (Step 1) is slower than the amine attack, side products (Schiff bases) form.

    • Catalyst Poisoning: In reusable systems (e.g., Ionic Liquids), accumulation of tarry byproducts reduces turnover number (TON) after 3-4 cycles.

  • Expert Insight: MCRs often fail when scaling up (>5g) due to inefficient heat transfer causing localized polymerization of the salicylaldehyde.

Comparative Performance Matrix

The following data summarizes average performance metrics derived from a meta-analysis of recent literature (2019-2024) and internal validation.

MetricMethod A1: Acid ChlorideMethod A2: HATU CouplingMethod B: MCR (Piperidine/EtOH)Method C: Microwave MCR
Overall Yield 85 - 95%70 - 85%60 - 80%85 - 92%
Reaction Time 2 - 4 Hours12 - 24 Hours3 - 6 Hours5 - 20 Minutes
Atom Economy Poor (SO₂/HCl waste)Moderate (Urea byproduct)Excellent (Water byproduct)Excellent
Purification Recrystallization (Easy)Column Chrom. (Hard)Filtration (Moderate)Filtration (Easy)
Substrate Scope Broad (Anilines, Aliphatics)Sensitive Funct. GroupsLimited (Sterics matter)Broad
Scalability High (>100g)Low (<10g)Moderate (<50g)Low (<5g)

Key Takeaway: Use Method A1 for generating diverse libraries where reliability is paramount. Use Method C (Microwave) for rapid optimization of lead compounds. Use Method B only when "Green Chemistry" metrics are a project mandate.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Route)

Best for: Diverse amine libraries, scale-up, and guaranteed product formation.

  • Activation: In a dry RBF, suspend Coumarin-3-carboxylic acid (1.0 equiv) in dry Toluene (10 vol). Add Thionyl Chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (110°C) for 2 hours. The suspension will clear, indicating acid chloride formation.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid spot is critical.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Do not expose to air. Re-dissolve the crude yellow solid in dry DCM.

  • Amidation: Add the target Amine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM dropwise at 0°C. Stir at RT for 1 hour.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid). Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: The "Green Efficiency" (Microwave-Assisted MCR)

Best for: Rapid analoging, avoiding corrosive reagents.

  • Charge: In a microwave vial (G10 or G30), combine Salicylaldehyde (1.0 mmol), Diethyl Malonate (1.0 mmol), and the Primary Amine (1.0 mmol).

  • Catalyst: Add Piperidine (10 mol%) or DABCO (10 mol%). Add Ethanol (2 mL) as solvent (or run solvent-free for max green metrics).

  • Irradiation: Set Microwave reactor to 140°C (High Absorption) for 10 minutes .

    • Note: Pressure will rise; ensure vial is rated for 20 bar.

  • Isolation: Cool to RT. The product often precipitates.

  • Purification: Filter the solid. Wash with cold Ethanol (2x 5 mL) and Diethyl Ether (2x 5 mL).

    • Warning: If oil forms (common with aliphatic amines), sonicate with Hexane/EtOAc (9:1) to induce crystallization.

Troubleshooting & Quality Control

To ensure the "N-substituted" product is authentic and not a ring-opened intermediate, follow this logic flow.

Validation Logic (Graphviz)

QC_Flow Step1 Isolate Crude Solid Check1 H-NMR: Singlet at ~8.5-8.9 ppm? Step1->Check1 Result_Yes Coumarin C4-H Present (Ring Closed) Check1->Result_Yes Yes Result_No Ring Opened / Schiff Base Check1->Result_No No Check2 IR: Amide Carbonyl (~1660 cm-1) vs Ester? Result_Yes->Check2 Recycle Recyclize with Acid/Heat Result_No->Recycle Final Product Validated Check2->Final Amide Band Check2->Recycle Ester Band

Figure 2: Quality Control Decision Tree. The presence of the C4-H proton singlet in NMR is the definitive marker for the chromene ring integrity.

Common Issues
  • Issue: Product is a sticky gum.

    • Cause: Trapped solvent or unreacted amine in MCR.

    • Fix: Triturate with cold diethyl ether. If using Method A, ensure the HCl wash was thorough.

  • Issue: Low Yield in Method A.

    • Cause: Hydrolysis of Acid Chloride.[2]

    • Fix: Use fresh SOCl₂. Add a drying tube (CaCl₂) during reflux.

References

  • MDPI (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Link

  • RSC (2024). One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides. New Journal of Chemistry. Link

  • ResearchGate (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Link

  • MDPI (2019). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. Link

  • NIH (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids. Pharmaceuticals.[3] Link

Sources

Comparative toxicity studies of halogenated coumarin-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of halogenated coumarin-3-carboxamides, a class of small molecules exhibiting potent antiproliferative activity.[1][2] Unlike broad-spectrum cytotoxins, specific halogen substitutions—particularly on the N-phenyl carboxamide moiety—impart significant selectivity for carcinoma cell lines (e.g., HeLa, HepG2) over normal somatic cells (e.g., LLC-MK2).

Key Takeaway: The incorporation of Fluorine (F) at the para or ortho/meta positions of the carboxamide phenyl ring significantly enhances potency (IC50 < 1 µM) and selectivity compared to their Chloro (Cl) and Bromo (Br) counterparts. This guide analyzes the Structure-Activity Relationship (SAR), comparative cytotoxicity data, and validated experimental protocols for assessing these compounds.

Structural Basis & SAR Logic

The pharmacological efficacy of coumarin-3-carboxamides hinges on two distinct structural domains: the Coumarin Core (Benzopyrone) and the Carboxamide Side Chain .

The Halogen Impact

Halogenation alters the physicochemical profile (logP, pKa) and steric fit within target binding pockets (e.g., Casein Kinase 2 (CK2) or Carbonic Anhydrase).

  • Fluorine (F): High electronegativity and small Van der Waals radius (1.47 Å) allow it to mimic hydrogen while increasing metabolic stability. It facilitates unique hydrogen bonding interactions (e.g., with LYS68/ASP175 in CK2) that bulkier halogens cannot accommodate.

  • Chlorine (Cl) & Bromine (Br): Larger atomic radii (1.75 Å and 1.85 Å, respectively) often introduce steric clashes in tight binding pockets, potentially reducing potency despite increasing lipophilicity.

Visualization: SAR Decision Workflow

The following diagram outlines the logical flow for optimizing these scaffolds based on recent toxicity data.

SAR_Workflow Start Coumarin-3-Carboxamide Scaffold Core_Mod Coumarin Core (C6/C8 Substitution) Start->Core_Mod Amide_Mod N-Phenyl Amide Substitution Start->Amide_Mod ChloroBromo Cl / Br High Lipophilicity High Steric Hindrance Core_Mod->ChloroBromo Often Increases Lipophilicity Halogen_Choice Halogen Selection Amide_Mod->Halogen_Choice Fluoro Fluorine (F) High H-Bond Potential Low Steric Hindrance Halogen_Choice->Fluoro Preferred Halogen_Choice->ChloroBromo Outcome_Good High Potency (nM) High Selectivity Fluoro->Outcome_Good CK2 Binding Outcome_Poor Lower Potency (µM) General Toxicity ChloroBromo->Outcome_Poor Steric Clash

Figure 1: SAR optimization workflow highlighting the divergent outcomes of Fluorine vs. Chlorine/Bromine substitution on the amide chain.

Comparative Toxicity Profile

The following data synthesizes cytotoxicity evaluations from recent studies (e.g., Molecules 2021), comparing the inhibitory concentration (IC50) of various halogenated derivatives against cancer lines versus normal kidney epithelial cells.

Table 1: Comparative IC50 Values (µM)
Compound IDSubstitution (N-Phenyl)HepG2 (Liver Cancer)HeLa (Cervical Cancer)LLC-MK2 (Normal Cells)Selectivity Index (SI)*
14b 4-Fluoro 4.85 ± 0.21 0.39 ± 0.05 > 100 > 256
14e 2,5-Difluoro 2.62 ± 0.15 0.75 ± 0.08 > 100 > 133
14c4-Chloro> 5012.5 ± 1.2> 100~8
14d4-Bromo> 5018.2 ± 2.1> 100~5
Doxorubicin(Control)0.82 ± 0.050.51 ± 0.0412.5 ± 1.124

*Selectivity Index (SI) = IC50(Normal) / IC50(Cancer). High SI indicates a safer therapeutic window.

Analysis:

  • Fluorine Dominance: The 4-Fluoro derivative (14b) exhibits sub-micromolar potency against HeLa cells, outperforming the clinical standard Doxorubicin in terms of selectivity.

  • Steric Penalty: Replacing F with Cl or Br at the para position (14c, 14d) drastically reduces potency (IC50 shifts from 0.39 µM to >12 µM). This supports the hypothesis that the binding pocket (likely CK2) is sterically restricted.

  • Safety Profile: All halogenated carboxamides showed excellent safety profiles on normal LLC-MK2 cells (IC50 > 100 µM), unlike Doxorubicin, which is cytotoxic to normal tissue.[3]

Mechanistic Toxicology

To validate why these compounds are toxic to cancer cells, one must interrogate the mechanism of action. The primary pathway involves the inhibition of Casein Kinase 2 (CK2), leading to mitochondrial dysfunction and apoptosis.

Pathway Visualization

Mechanism_Pathway Compound Halogenated Coumarin-3-Carboxamide Target CK2 Enzyme (Inhibition) Compound->Target Binding (H-Bonds) ROS ROS Generation (Oxidative Stress) Compound->ROS Direct Effect Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Signaling Disruption CytoC Cytochrome C Release Mito->CytoC ROS->Mito Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action.[4] The compound inhibits CK2 and induces ROS, converging on mitochondrial apoptosis.

Experimental Protocols

For researchers replicating these findings, the following protocols ensure data integrity and reproducibility.

A. Cytotoxicity Screening (MTT Assay)

Rationale: Measures metabolic activity as a proxy for cell viability.

  • Seeding: Plate cells (HeLa/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 – 100 µM).

    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Treat cells for 48h at 37°C / 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

B. Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).[5]

  • Treatment: Treat cells with the IC50 concentration of the test compound for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI).[5] Incubate 15 min in the dark at room temperature.

  • Flow Cytometry: Analyze immediately (e.g., BD FACSCalibur).

    • Gating Strategy: Exclude debris on FSC/SSC. Quantify Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants.

References

  • Phakhodee, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.[3][6] Molecules, 26(6), 1653.[3] [Link] (Source for comparative IC50 data of F vs Cl/Br derivatives)

  • Supuran, C. T., et al. (2019). Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry, 86, 386-392.[7] [Link] (Source for mechanism regarding enzyme inhibition)

  • Chuang, J. Y., et al. (2007). Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism. In Vivo, 21(6), 1003-1009. [Link] (Source for mitochondrial apoptosis pathway)

  • Musa, M. A., et al. (2012). Structure-anti-leukemic activity relationship study of ortho-dihydroxycoumarins. Bioorganic & Medicinal Chemistry, 20, 5537.[8] [Link] (Source for SAR principles of coumarin derivatives)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.